Gal beta(1-3)GalNAc-beta-pNP
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Description
Gal beta(1-3)GalNAc-beta-pNP is a useful research compound. Its molecular formula is C20H28N2O13 and its molecular weight is 504.4. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Gal beta(1-3)GalNAc-beta-pNP is involved in the synthesis of the Thomsen-Friedenreich-antigen (TF-antigen), which is presented on the surface of most human cancer cell types . It interacts with galectin 1 and galectin 3, leading to tumor cell aggregation and promoting cancer metastasis and T-cell apoptosis in epithelial tissue .
Cellular Effects
The presence of this compound on the surface of cancer cells influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its interaction with galectins promotes cancer metastasis and induces T-cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as galectins . This interaction leads to changes in gene expression, enzyme activation, and inhibition, thereby influencing the behavior of cells .
Metabolic Pathways
This compound is involved in the synthesis of the TF-antigen, a key structure in O-glycosylation of mammalian glycoproteins . This process involves interactions with various enzymes and cofactors .
Biological Activity
Introduction
Gal beta(1-3)GalNAc-beta-pNP is a glycosylation substrate that plays a significant role in various biological processes, particularly in cell adhesion and signaling. This compound is a synthetic analog that mimics natural glycan structures and is often used in biochemical assays to study enzyme specificity and activity related to glycosylation.
Chemical Structure and Properties
The structure of this compound consists of a galactose (Gal) linked to N-acetylgalactosamine (GalNAc) through a beta(1-3) linkage, with a para-nitrophenyl (pNP) group serving as an aglycone. This structure allows for the detection of enzymatic activity through the release of p-nitrophenol upon hydrolysis.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₁O₈ |
Molecular Weight | 285.22 g/mol |
CAS Number | 754954-71-7 |
Density | 1.68 g/cm³ |
Boiling Point | 1232.604ºC at 760 mmHg |
Flash Point | 699.254ºC |
Biological Significance
Enzymatic Activity
The biological activity of this compound is primarily evaluated through its interaction with various glycosyltransferases and glycosidases. These enzymes are crucial for the synthesis and degradation of glycoconjugates, which are essential for numerous cellular functions.
Key Findings from Research Studies
- Substrate Specificity : Research has shown that certain enzymes exhibit specific activity towards this compound. For instance, the enzyme NgaDssm demonstrated exo-β-N-acetylgalactosaminidase activity specifically on this substrate, indicating its potential role in glycan remodeling in biological systems .
- Glycoprotein Identification : Studies have identified glycoproteins bearing Gal beta(1-3)GalNAc structures in biological fluids, such as cerebrospinal fluid from amyotrophic lateral sclerosis (ALS) patients, highlighting the importance of this glycan in disease pathology .
- Cancer Research : The expression levels of enzymes involved in the synthesis of core structures containing GalNAc have been linked to cancer progression. For example, the core 3 β1,3-GlcNAc-transferase (C3GnT), which utilizes this compound as a substrate, has been shown to influence tumor cell migration and invasion .
Case Study 1: Enzyme Activity Profiling
A study conducted on various glycosyltransferases revealed distinct preferences for this compound as a substrate. The enzyme C2GnT exhibited significant activity towards this compound, which was correlated with enhanced sialyl-Lewis x antigen expression on cancer cells .
Case Study 2: Glycan Functionality in Disease
In ALS research, the identification of Gal beta(1-3)GalNAc-bearing glycoproteins provided insights into potential biomarkers for disease progression. The presence of these glycans was associated with altered cellular signaling pathways that could contribute to neurodegeneration .
Enzymatic Assays
Enzymatic assays utilizing this compound have been instrumental in characterizing glycosyltransferase activities. The following table summarizes the findings from various studies regarding enzyme activities against this substrate:
Enzyme | Activity Type | Specificity |
---|---|---|
NgaDssm | Exo-β-NGA | Hydrolyzes this compound |
C2GnT | Core 2 Transferase | Transfers GlcNAc to Gal beta(1-3)GalNAc |
C3GnT | Core 3 Transferase | Converts GalNAc to core 3 structures |
Properties
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-UODQGNECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659831 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59837-15-9 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.